molecular formula C28H25BrO B14212769 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene CAS No. 832744-36-2

1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene

Cat. No.: B14212769
CAS No.: 832744-36-2
M. Wt: 457.4 g/mol
InChI Key: JCJFJFVHWPWZIJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with ethynyl and hexyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron (III) bromide.

    Sonogashira Coupling: The bromobenzene is then subjected to a Sonogashira coupling reaction with an ethynyl-substituted phenyl compound. This reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst, under an inert atmosphere.

    Hexyloxy Substitution: The final step involves the introduction of the hexyloxy group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate compound with a hexyloxy-substituted phenylacetylene under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds.

Scientific Research Applications

1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene has several scientific research applications, including:

    Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.

    Organic Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules and polymers.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ethynyl and hexyloxyphenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(hexyloxy)benzene: Similar in structure but lacks the ethynyl groups.

    1-Bromo-4-ethynylbenzene: Contains the ethynyl group but lacks the hexyloxyphenyl substitution.

    1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the hexyloxyphenyl group.

Uniqueness

1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene is unique due to the presence of both ethynyl and hexyloxyphenyl groups, which confer distinct electronic and steric properties. These features make the compound valuable in various applications, particularly in material science and organic synthesis.

Properties

CAS No.

832744-36-2

Molecular Formula

C28H25BrO

Molecular Weight

457.4 g/mol

IUPAC Name

1-bromo-4-[2-[4-[2-(4-hexoxyphenyl)ethynyl]phenyl]ethynyl]benzene

InChI

InChI=1S/C28H25BrO/c1-2-3-4-5-22-30-28-20-16-26(17-21-28)13-11-24-8-6-23(7-9-24)10-12-25-14-18-27(29)19-15-25/h6-9,14-21H,2-5,22H2,1H3

InChI Key

JCJFJFVHWPWZIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)Br

Origin of Product

United States

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